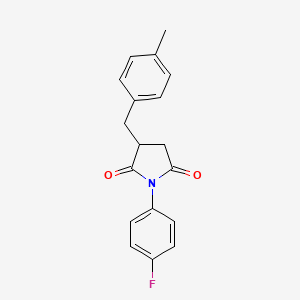
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as fluoromethylphenidate (FMPH), is a novel psychoactive substance that has gained popularity among recreational drug users. FMPH is a derivative of methylphenidate, a central nervous system (CNS) stimulant that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMPH has a similar chemical structure to methylphenidate but has a fluorine atom attached to its phenyl ring, which makes it more potent and longer-lasting than methylphenidate. In recent years, there has been a growing interest in FMPH among researchers due to its potential therapeutic applications and its unique pharmacological profile.
作用机制
The exact mechanism of action of FMPH is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to increased alertness, concentration, and mood. FMPH has also been shown to have some affinity for the serotonin transporter, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
FMPH has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, such as increased activity in the prefrontal cortex and decreased activity in the default mode network. These effects are similar to those seen with other CNS stimulants, such as methylphenidate and amphetamines.
实验室实验的优点和局限性
One advantage of using FMPH in laboratory experiments is its potency and long duration of action, which can allow for more precise and prolonged manipulation of neurotransmitter levels in the brain. However, there are also limitations to its use, such as the potential for toxicity and the lack of long-term safety data. Additionally, FMPH is a novel psychoactive substance, which means that there is limited information available on its pharmacological properties and potential side effects.
未来方向
There are several potential future directions for research on FMPH, including its use as a treatment for ADHD and other psychiatric disorders. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse and addiction. Additionally, research on the pharmacological properties of FMPH may lead to the development of new CNS stimulants with improved therapeutic profiles.
合成方法
The synthesis of FMPH involves the reaction of 4-fluorobenzaldehyde with 4-methylphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then cyclized with phosgene to form FMPH. This synthesis method has been described in several research papers and is considered to be a reliable and efficient way of producing FMPH in the laboratory.
科学研究应用
FMPH has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications and its pharmacological properties. One area of interest is its use as a treatment for ADHD, as it has been shown to have similar effects to methylphenidate but with a longer duration of action. FMPH has also been studied for its potential use as a cognitive enhancer, with some research suggesting that it may improve memory and attention in healthy individuals.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12-2-4-13(5-3-12)10-14-11-17(21)20(18(14)22)16-8-6-15(19)7-9-16/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBOANHIZQRZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

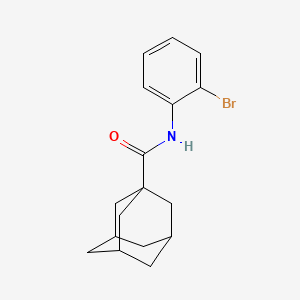
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
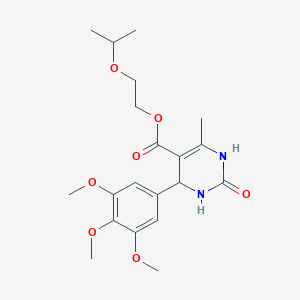
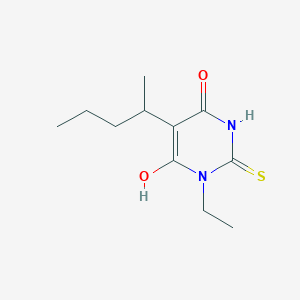
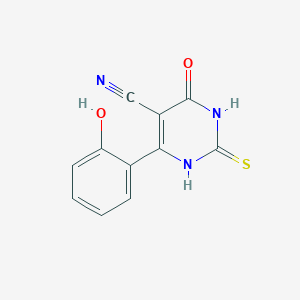
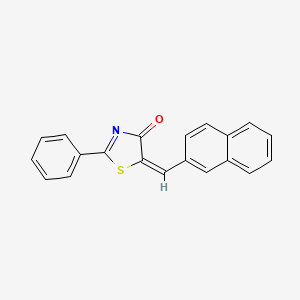
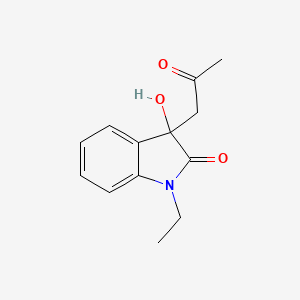
![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)

![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide](/img/structure/B5008541.png)
![N-benzyl-N-methyl-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5008560.png)
![8-({2-[(4-chlorophenyl)thio]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5008567.png)